2-(4-Methylbenzoyl)-6-methoxypyridine

Übersicht

Beschreibung

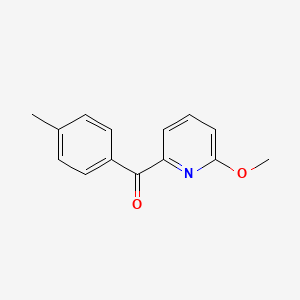

2-(4-Methylbenzoyl)-6-methoxypyridine is a heterocyclic aromatic compound featuring a pyridine backbone substituted with a 6-methoxy group and a 4-methylbenzoyl moiety at the 2-position. This structure combines electron-donating (methoxy) and hydrophobic (methylbenzoyl) groups, which influence its physicochemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzoyl)-6-methoxypyridine can be achieved through several synthetic routes. One common method involves the acylation of 6-methoxypyridine with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another approach involves the use of Friedel-Crafts acylation, where 6-methoxypyridine is treated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method also requires careful control of reaction conditions to avoid side reactions and ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylbenzoyl)-6-methoxypyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group in the 4-methylbenzoyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and elevated temperatures.

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Reduced benzoyl derivatives

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-(4-Methylbenzoyl)-6-methoxypyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. Its unique structure allows for the modification and optimization of pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials. It may be used as a precursor for the synthesis of dyes, pigments, and other functional materials.

Wirkmechanismus

The mechanism of action of 2-(4-Methylbenzoyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

The compound’s interaction with molecular targets often involves binding to active sites or allosteric sites, resulting in conformational changes that affect the target’s function. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity

Evidence from docking studies on benzoyl-substituted compounds reveals that the nature of substituents significantly impacts receptor interactions. For example:

- 2-(4-Methylbenzoyl)benzoic acid exhibits a ΔGbinding of −7.2 kcal/mol for T1R3 receptors.

- 2-(4-Methoxybenzoyl)benzoic acid shows a ΔGbinding of −7.5 kcal/mol, indicating stronger binding due to the electron-donating methoxy group .

By analogy, the 4-methylbenzoyl group in 2-(4-Methylbenzoyl)-6-methoxypyridine may confer moderate receptor affinity, while the 6-methoxy group on pyridine could enhance solubility and hydrogen-bonding capacity.

Structural Analogues in Catalysis

Methoxypyridine derivatives are critical in asymmetric catalysis. For instance:

- 2-((2R,3R)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine (MeO-BoQPhos) is a chiral phosphorus ligand used in enantioselective synthesis. Its 6-methoxypyridine moiety facilitates coordination with transition metals, enabling high stereochemical control .

- 6-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid demonstrates how pyridine-carboxylic acid hybrids can serve as intermediates in drug synthesis .

In comparison, this compound’s benzoyl group may hinder metal coordination but enhance hydrophobic interactions in catalytic systems.

Molecular and Physicochemical Properties

Table 1 compares key parameters of this compound with related compounds:

Biologische Aktivität

2-(4-Methylbenzoyl)-6-methoxypyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective effects. The findings are supported by various studies, case analyses, and data tables that summarize key research outcomes.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a 4-methylbenzoyl moiety. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 16 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. Notably, it has shown promising results against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines.

- HepG-2 Cell Line : IC50 value of 25 µM.

- MCF-7 Cell Line : IC50 value of 30 µM.

These findings indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 25 |

| MCF-7 | 30 |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. In a mouse model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta levels, which are implicated in neurodegeneration.

- Amyloid-beta Reduction : Approximately 40% reduction observed at a dose of 10 mg/kg.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may inhibit key enzymes involved in inflammatory pathways and disrupt cellular signaling associated with cancer progression.

Enzyme Inhibition

Studies have shown that the compound can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer development. This inhibition contributes to its overall therapeutic potential.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with formulations containing this compound demonstrated improved healing rates compared to standard antibiotic treatments.

- In Vivo Cancer Model : In an animal model, administration of the compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methylbenzoyl)-6-methoxypyridine, and how are reaction conditions optimized?

- Methodological Answer : A key synthesis involves cyclization of brominated or tosylated derivatives of (4-methylbenzoyl)propionamide with 2-amino-5-methylpyridine under basic conditions. Hydrogenation steps (e.g., using PtO₂ as a catalyst) are critical for reducing intermediates like methyl 6-(methoxymethyl)pyridine-3-carboxylate to piperidine derivatives . Optimization includes adjusting solvent polarity (e.g., dichloromethane), reaction time, and catalyst loading to improve yield and purity.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) paired with SHELX software (e.g., SHELXL for refinement) is standard. Parameters like bond angles, torsional strain, and R-factors are analyzed to validate structural integrity. For example, crystal structures of related compounds (e.g., Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate) have been resolved using this approach .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate electronic structure predictions. Basis sets like 6-31G* are used to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. The Colle-Salvetti correlation-energy formula (LSDA + gradient corrections) improves accuracy for thermochemical properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., bond lengths, reaction yields)?

- Methodological Answer : Cross-validate DFT results with higher-level methods like CCSD(T) or MP2 for critical parameters. For crystallographic mismatches, re-examine refinement protocols in SHELX (e.g., anisotropic displacement parameters) . In synthesis, use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst type) causing yield inconsistencies .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes) in drug discovery?

- Methodological Answer : Molecular docking using AutoDock Vina with a Lamarckian genetic algorithm predicts binding modes. Adjust the scoring function (e.g., affinity maps) to account for the methoxy and methylbenzoyl groups’ steric effects. Validate with MD simulations to assess binding stability .

Q. How can crystallographic disorder in this compound derivatives be addressed?

- Methodological Answer : Apply twin refinement in SHELXL for overlapping electron densities. Use the SQUEEZE tool (PLATON) to model solvent-accessible voids. For dynamic disorders, analyze temperature factors (B-factors) and consider low-temperature data collection .

Q. What safety protocols are critical when handling this compound in catalytic or high-temperature reactions?

Eigenschaften

IUPAC Name |

(6-methoxypyridin-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)14(16)12-4-3-5-13(15-12)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNSFOAJMJPFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236886 | |

| Record name | (6-Methoxy-2-pyridinyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-60-7 | |

| Record name | (6-Methoxy-2-pyridinyl)(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-2-pyridinyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.